molecular formula C26H29N3O4 B239743 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

カタログ番号 B239743
分子量: 447.5 g/mol
InChIキー: KGVRCARJNUPQFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the activation of B cells and is a promising target for the treatment of various B cell-mediated diseases, including autoimmune disorders and B cell malignancies.

作用機序

BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in the activation, proliferation, and survival of B cells. Inhibition of BTK by N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide leads to the suppression of B cell receptor signaling and subsequent inhibition of B cell activation, proliferation, and survival. This mechanism of action makes N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide a promising therapeutic agent for the treatment of various B cell-mediated diseases.
Biochemical and Physiological Effects
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been shown to have potent and selective inhibition of BTK, with minimal off-target effects. In preclinical studies, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has demonstrated efficacy in reducing the proliferation and survival of B cells, leading to a decrease in disease activity in various B cell-mediated diseases. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

実験室実験の利点と制限

One of the main advantages of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide is its potency and selectivity for BTK inhibition, which makes it a promising therapeutic agent for the treatment of various B cell-mediated diseases. However, one of the limitations of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide is its limited bioavailability, which may limit its efficacy in vivo. Additionally, further studies are needed to evaluate the long-term safety and efficacy of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide in clinical trials.

将来の方向性

Several future directions for the development of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide have been proposed, including the evaluation of its efficacy in combination with other therapeutic agents, such as monoclonal antibodies and chemotherapy, for the treatment of various B cell-mediated diseases. Additionally, further studies are needed to evaluate the potential of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide in the treatment of other diseases, such as solid tumors and viral infections. Finally, the development of more potent and selective BTK inhibitors, based on the structure of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide, may lead to the development of more effective therapeutic agents for the treatment of B cell-mediated diseases.

合成法

The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide involves several steps, including the condensation of 4-isopropylphenol with 2-chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetamide, followed by the reaction of the resulting compound with 4-(2-furoyl)-1-piperazine to form N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide. The final product is obtained after purification and characterization using various analytical techniques, including NMR and mass spectrometry.

科学的研究の応用

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been extensively studied for its therapeutic potential in various B cell-mediated diseases. In preclinical studies, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has demonstrated potent and selective inhibition of BTK and has shown efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

特性

製品名

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

分子式

C26H29N3O4

分子量

447.5 g/mol

IUPAC名

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H29N3O4/c1-19(2)20-5-11-23(12-6-20)33-18-25(30)27-21-7-9-22(10-8-21)28-13-15-29(16-14-28)26(31)24-4-3-17-32-24/h3-12,17,19H,13-16,18H2,1-2H3,(H,27,30)

InChIキー

KGVRCARJNUPQFC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

正規SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。